

Application Notes and Protocols for Fmoc-Phe-Lys(Boc)-PAB Conjugation

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Compound of Interest

Compound Name: *Fmoc-Phe-Lys(Boc)-PAB*

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Introduction

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a small-molecule drug. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety. The **Fmoc-Phe-Lys(Boc)-PAB** linker is a protease-cleavable linker system designed for the controlled release of therapeutic payloads within the tumor microenvironment. This dipeptide linker, composed of phenylalanine and lysine, is recognized and cleaved by lysosomal proteases such as Cathepsin B, which are often upregulated in tumor cells.[1][2][3]

The p-aminobenzyl (PAB) group serves as a self-immolative spacer.[2][3] Following enzymatic cleavage of the Phe-Lys bond, a cascade of electronic rearrangements within the PAB moiety leads to the release of the unconjugated drug. The fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups on the N-terminus and lysine side chain, respectively, allow for a stepwise and controlled conjugation strategy.[4]

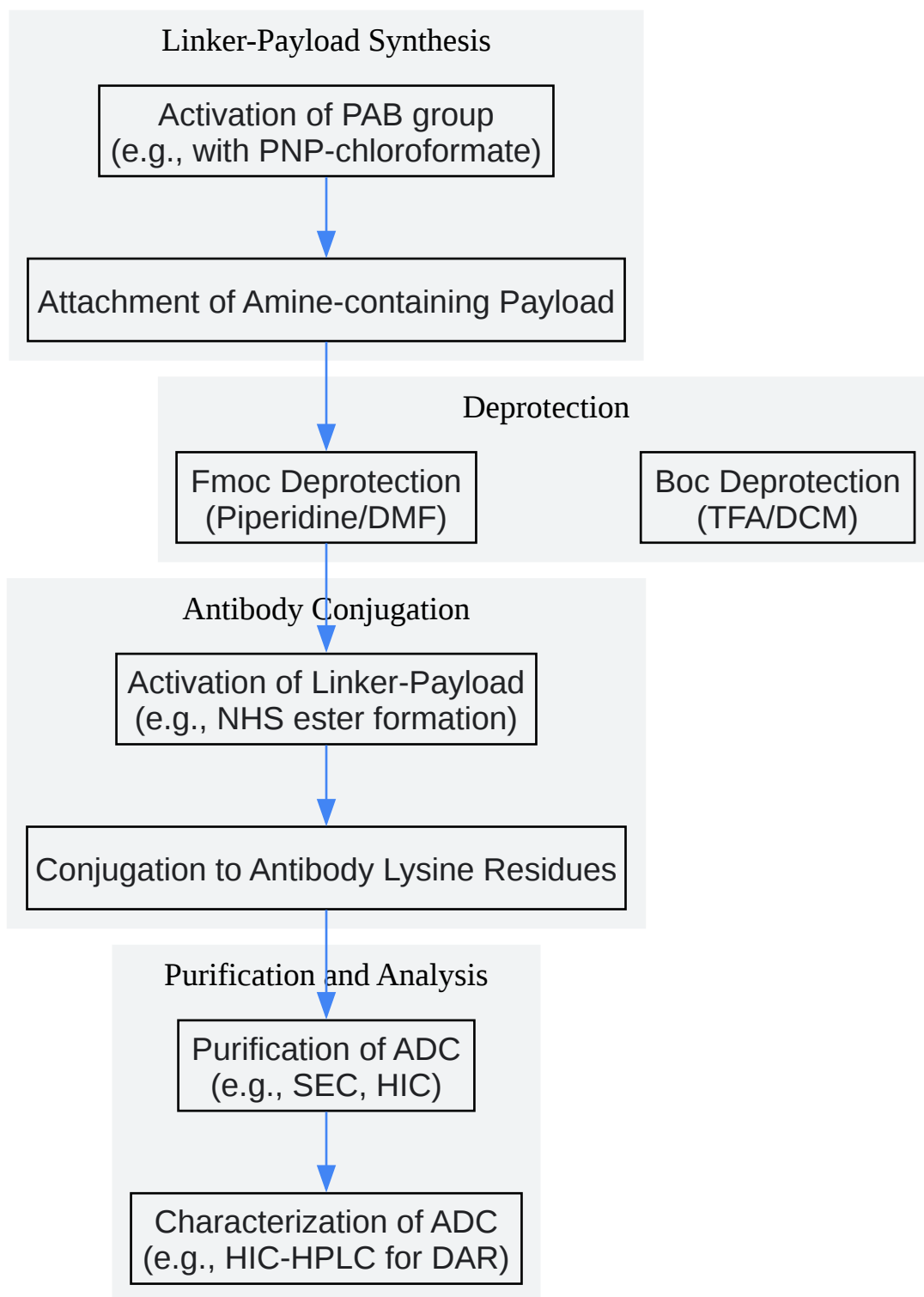
These application notes provide a detailed protocol for the conjugation of a payload to the **Fmoc-Phe-Lys(Boc)-PAB** linker and the subsequent conjugation of the linker-payload construct to an antibody via lysine residues.

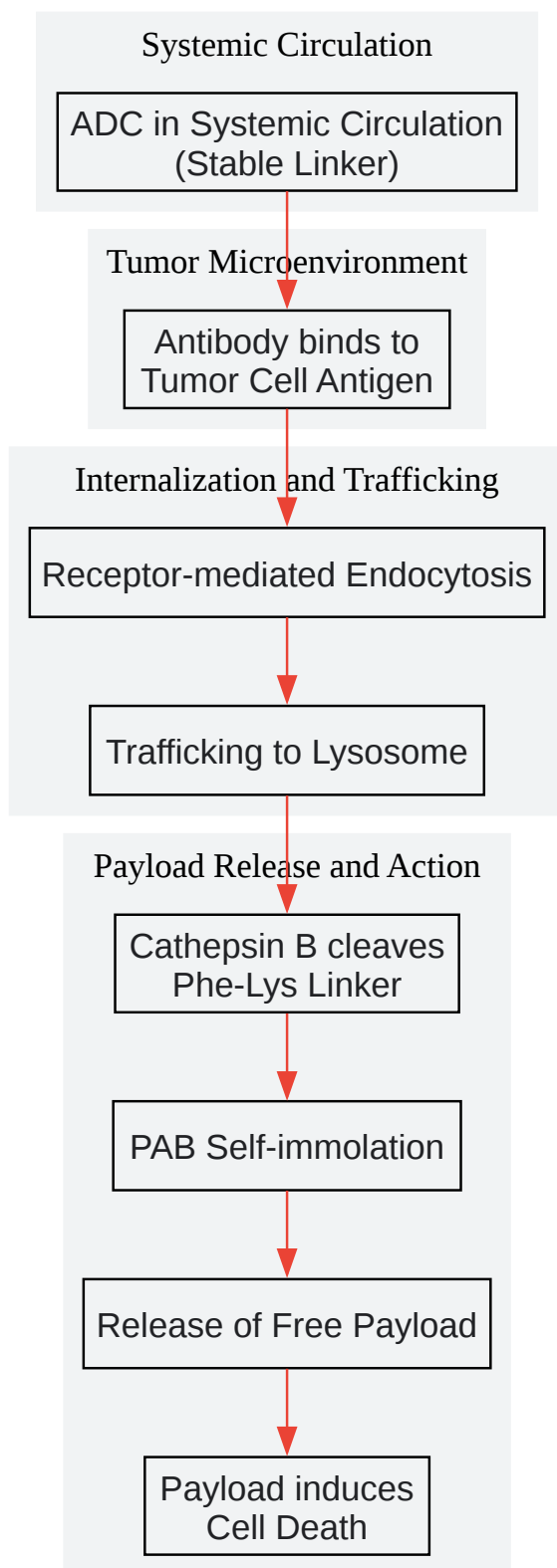
Core Components and their Functions

Component	Chemical Name	Function
Dipeptide Linker	Phenylalanine-Lysine (Phe-Lys)	Serves as the recognition site for enzymatic cleavage by lysosomal proteases like Cathepsin B. [1] [2]
Self-immolative Spacer	p-aminobenzyl (PAB)	Facilitates the traceless release of the payload following enzymatic cleavage of the dipeptide. [2] [3]
N-terminal Protecting Group	Fluorenylmethyloxycarbonyl (Fmoc)	Protects the N-terminal amine, allowing for selective deprotection and further modification if needed. [4]
Lysine Side-chain Protecting Group	tert-butyloxycarbonyl (Boc)	Protects the ϵ -amino group of lysine, enabling controlled conjugation and preventing unwanted side reactions. [4]

Experimental Workflow Overview

The overall workflow for the synthesis of an antibody-drug conjugate using the **Fmoc-Phe-Lys(Boc)-PAB** linker involves a multi-step process. This typically begins with the activation of the PAB group for payload attachment, followed by deprotection steps and finally conjugation to the antibody.





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